

isotopic purity of Methyl L-Arabinopyranoside-¹³C

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Compound of Interest

Compound Name: Methyl L-Arabinopyranoside-¹³C

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An In-depth Technical Guide to the Isotopic Purity of Methyl L-Arabinopyranoside-¹³C

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the methods and data related to the isotopic purity of Methyl L-Arabinopyranoside-¹³C, a valuable tool in various chemical and biological studies.

Quantitative Data Summary

The isotopic purity of commercially available Methyl L-Arabinopyranoside-¹³C is typically high, often exceeding 99%. The following table summarizes representative quantitative data for a hypothetical batch of Methyl L-Arabinopyranoside-1-¹³C, as determined by Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).

Parameter	Method	Result
Isotopic Enrichment at C-1	Quantitative ^{13}C NMR	99.5%
Chemical Purity	^1H NMR	>98%
Molecular Ion Isotopic Distribution	Mass Spectrometry (ESI-TOF)	Consistent with 99.5% ^{13}C enrichment
Molecular Formula	-	$\text{C}_5^{13}\text{CH}_{12}\text{O}_5$
Molecular Weight	-	165.15 g/mol

Experimental Protocols

The determination of isotopic purity relies on robust analytical methodologies. The following sections detail the experimental protocols for the two primary techniques used for this purpose.

Quantitative ^{13}C Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ^{13}C NMR is a powerful non-destructive technique for determining the isotopic enrichment at a specific carbon position.^{[1][2]}

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 20-30 mg of Methyl L-Arabinopyranoside-1- ^{13}C and dissolve it in a deuterated solvent (e.g., 0.6 mL of D_2O or DMSO-d_6) in a 5 mm NMR tube.
 - Add a known quantity of an internal standard with a well-resolved signal if chemical purity is also being determined. For isotopic enrichment, an internal standard is not strictly necessary but can be useful for quality control.
- NMR Data Acquisition:
 - Acquire proton-decoupled ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- To ensure accurate quantification, use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T_1 relaxation time of the carbon nuclei of interest. A D1 of 30-60 seconds is common.
- Employ a 90° pulse angle to maximize the signal.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the carbon signals, particularly the natural abundance signals.
- Data Analysis:
 - Process the NMR spectrum with appropriate phasing and baseline correction.
 - Integrate the signal corresponding to the ^{13}C -labeled carbon (C-1) and the signals of the other carbon atoms at natural abundance (approximately 1.1%).
 - The isotopic enrichment is calculated by comparing the integral of the enriched C-1 signal to the average integral of the natural abundance signals of the other carbons, taking into account the stoichiometric number of carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information on the distribution of isotopologues, confirming the isotopic enrichment.

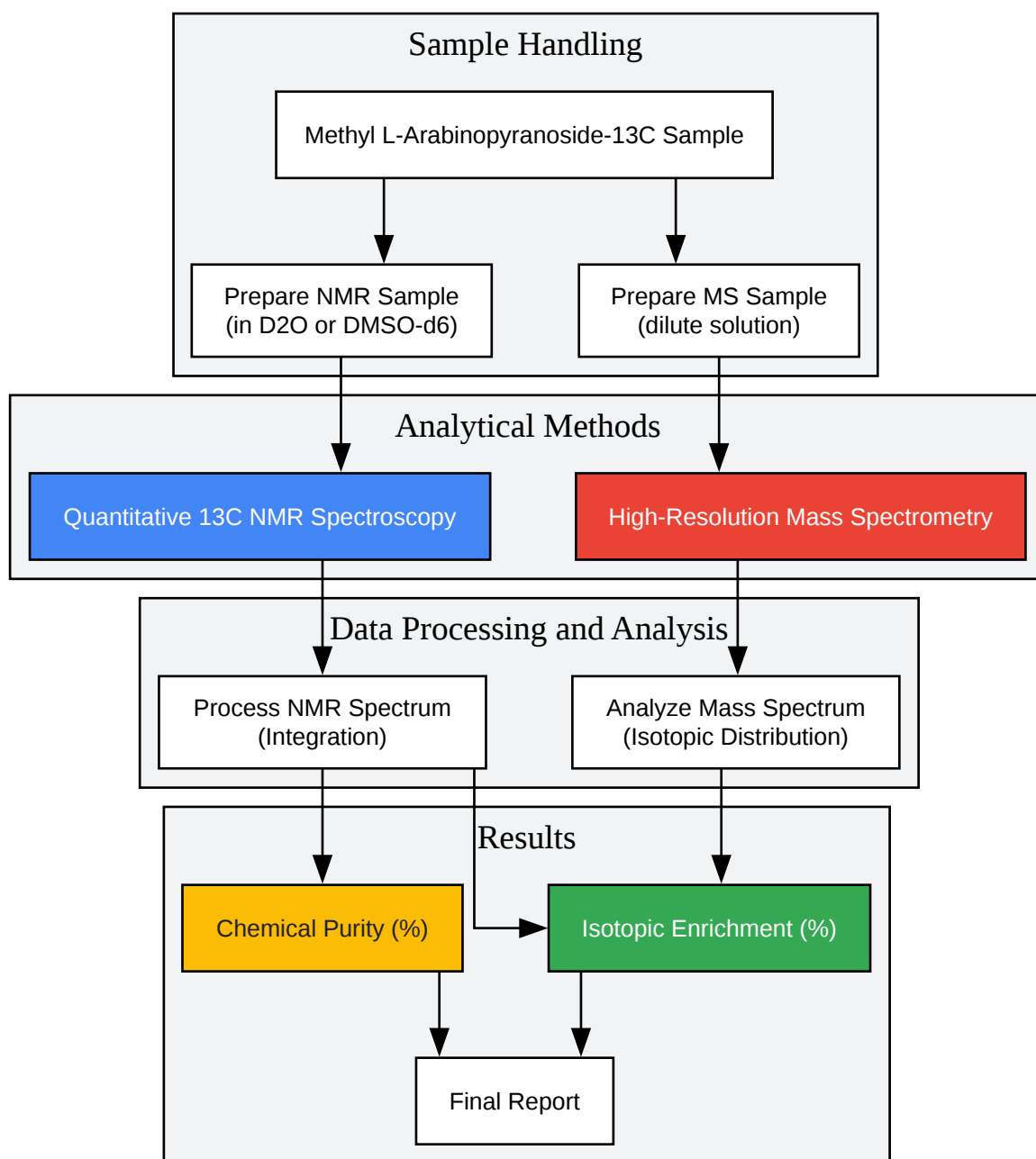
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of Methyl L-Arabinopyranoside-1- ^{13}C (e.g., 1 $\mu\text{g/mL}$) in a suitable solvent system for electrospray ionization (ESI), such as methanol or acetonitrile/water.
- MS Data Acquisition:
 - Infuse the sample solution into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

- Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. For Methyl L-Arabinopyranoside, this would be around m/z 165.
- Data Analysis:
 - Analyze the isotopic pattern of the molecular ion peak. For a compound with one ^{13}C label, the monoisotopic peak (M) will correspond to the molecule with all other carbons as ^{12}C , and the M+1 peak will be significantly enhanced due to the ^{13}C label.
 - The relative intensities of the M and M+1 peaks are used to calculate the isotopic enrichment, correcting for the natural abundance of other isotopes (e.g., ^{13}C at other positions, ^{17}O , ^{18}O).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of Methyl L-Arabinopyranoside- ^{13}C .



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Caption: Workflow for Isotopic Purity Determination.

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